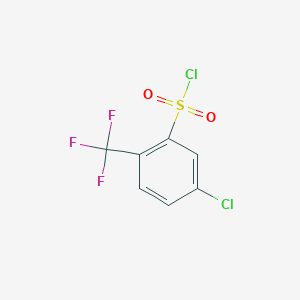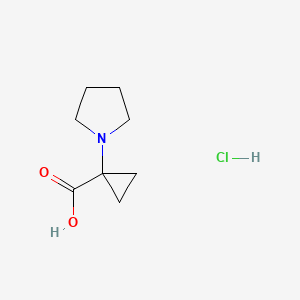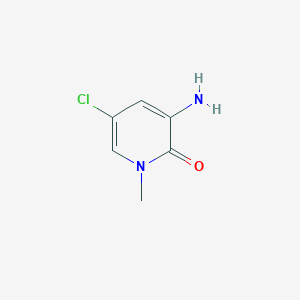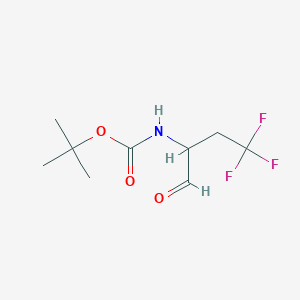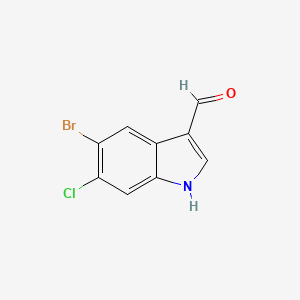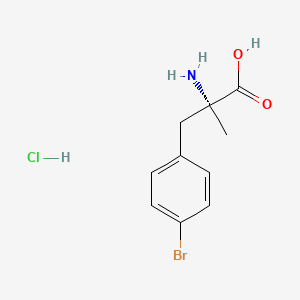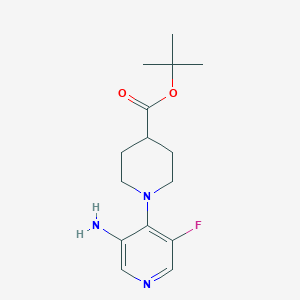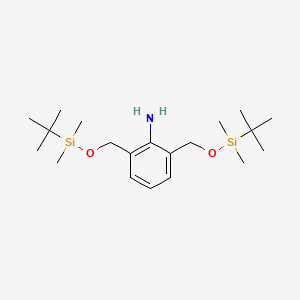
2-(3-Amino-4-methylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(3-Amino-4-methylphenyl)propan-2-ol” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .科学的研究の応用
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found substantial cardioselectivity in these compounds. This research highlights the potential of such compounds in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Transformations to 2-Methylindoline
Bernas et al. (2015) studied the transformation reaction of 1-(2-aminophenyl)propan-2-ol at high temperatures, exploring its conversion to 2-methylindoline using various catalysts. This research provides insights into the chemical transformations and potential applications of related compounds (Bernas et al., 2015).
Cyclisation Studies
Goosen et al. (1993) investigated the cyclisation of 3-(p-methylphenyl)propan-1-ol, providing evidence of competing cyclisation pathways. This research contributes to the understanding of the cyclisation processes in similar chemical structures (Goosen et al., 1993).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol and evaluated their antimicrobial and antioxidant activities. This study demonstrates the potential of these compounds in antimicrobial and antioxidant applications (Čižmáriková et al., 2020).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides, including compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol, and tested them for antitumor activity. Their findings contribute to the exploration of new antitumor agents (Isakhanyan et al., 2016).
Stereochemistry and Synthesis Techniques
Angiolini et al. (1969) conducted research on the stereochemistry of Mannich bases, including the stereospecific synthesis of diastereoisomeric compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol. This research adds to the understanding of stereochemistry in chemical synthesis (Angiolini et al., 1969).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity. This study highlights the potential of such compounds in cancer treatment (Sharma et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(3-amino-4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDOCSCABAOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

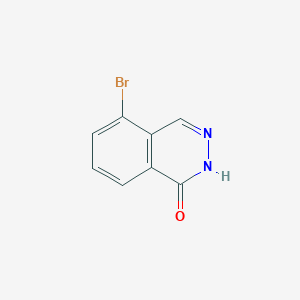
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
